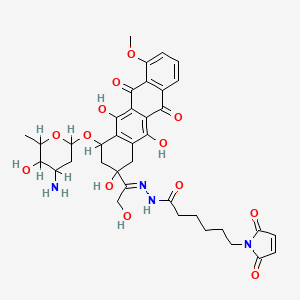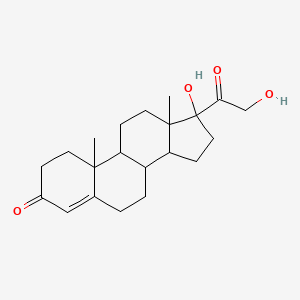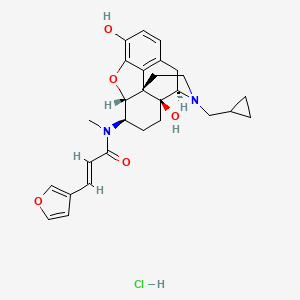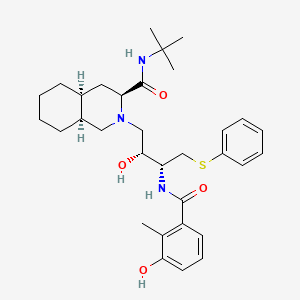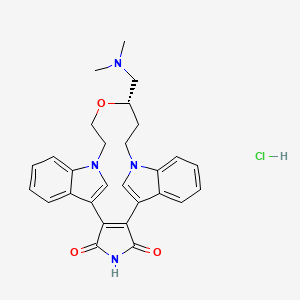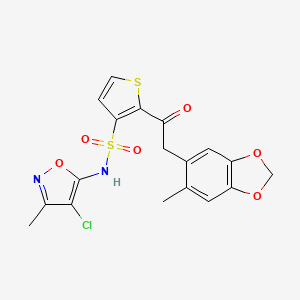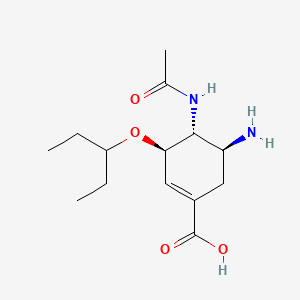
SN003
Vue d'ensemble
Description
SN 003 est un composé connu pour son rôle d'antagoniste réversible du récepteur 1 du facteur de libération de la corticotropine (CRF1). Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la neurobiologie et de la pharmacologie, en raison de sa capacité à moduler les réponses liées au stress en inhibant le récepteur CRF1 .
Applications De Recherche Scientifique
SN 003 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and receptor antagonism.
Biology: Investigated for its role in modulating stress responses and its potential therapeutic effects on stress-related disorders.
Medicine: Explored as a potential therapeutic agent for conditions such as depression and anxiety, due to its ability to inhibit CRF1 receptors.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mécanisme D'action
Target of Action
SN 003 is a reversible antagonist of the corticotropin-releasing factor receptor 1 (CRFR 1) . CRFR 1 is a receptor that plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal axis.
Mode of Action
SN 003 interacts with its target, CRFR 1, by binding to it and blocking its activity . This prevents the receptor from responding to its natural ligand, corticotropin-releasing factor (CRF), thereby inhibiting the downstream effects of CRF signaling .
Biochemical Pathways
The primary biochemical pathway affected by SN 003 is the CRF signaling pathway . By blocking CRFR 1, SN 003 suppresses the release of adrenocorticotropic hormone (ACTH) induced by CRF . ACTH is a hormone that stimulates the adrenal glands to release cortisol, a steroid hormone that plays a key role in the body’s response to stress.
Result of Action
The primary result of SN 003’s action is the suppression of CRF-induced ACTH release . This can lead to a decrease in cortisol levels, potentially attenuating the body’s stress response. In addition, SN 003 has been shown to attenuate depressive-like behavior in rats , suggesting it may have potential as a treatment for mood disorders.
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .
Analyse Biochimique
Biochemical Properties
SN 003 interacts with the corticotropin-releasing factor receptor 1 (CRFR 1), a class B1 G-protein coupled receptor . The interaction between SN 003 and CRFR 1 is characterized by an IC50 value of 241 nM, indicating a high affinity of SN 003 for this receptor . This interaction leads to the suppression of CRF-induced ACTH release, a key step in the body’s response to stress .
Cellular Effects
In cellular processes, SN 003 has been observed to influence cell function by modulating the activity of the CRFR 1 . By acting as a reversible antagonist, SN 003 can inhibit the activation of CRFR 1, thereby suppressing the downstream signaling pathways that lead to the release of ACTH . This can have a significant impact on cellular metabolism, particularly in cells of the pituitary gland where ACTH is produced .
Molecular Mechanism
At the molecular level, SN 003 exerts its effects by binding to the CRFR 1 . This binding interaction inhibits the activation of the receptor, preventing the downstream signaling events that lead to the release of ACTH . As a result, SN 003 can effectively modulate the body’s response to stress at the molecular level .
Temporal Effects in Laboratory Settings
The effects of SN 003 have been studied over time in laboratory settings . These studies have shown that SN 003 is a stable compound, with no significant degradation observed over the course of the experiments . Furthermore, long-term effects on cellular function, such as the sustained suppression of ACTH release, have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of SN 003 have been observed to vary with dosage . At lower doses, SN 003 effectively suppresses ACTH release, while at higher doses, it can lead to a more pronounced suppression of ACTH release .
Metabolic Pathways
Given its role as a CRFR 1 antagonist, it is likely that SN 003 interacts with enzymes and cofactors involved in the signaling pathways downstream of CRFR 1 .
Transport and Distribution
Given its lipophilic nature and its target (a membrane-bound receptor), it is likely that SN 003 can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
The subcellular localization of SN 003 is likely to be in the vicinity of the CRFR 1, given its role as a receptor antagonist .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du SN 003 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels pour obtenir l'activité souhaitée. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et impliquent souvent des techniques complexes de synthèse organique .
Méthodes de production industrielle : La production industrielle du SN 003 implique généralement des procédés de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Le processus de production est optimisé pour la mise à l'échelle et la rentabilité, utilisant souvent des équipements de synthèse automatisés et des mesures strictes de contrôle de la qualité .
Analyse Des Réactions Chimiques
Types de réactions : SN 003 subit diverses réactions chimiques, notamment :
Oxydation : SN 003 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de SN 003, modifiant potentiellement son activité biologique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution, en fonction de la modification souhaitée.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de SN 003, chacun avec des activités biologiques et des propriétés potentiellement différentes .
4. Applications de la recherche scientifique
SN 003 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les interactions récepteur-ligand et l'antagonisme des récepteurs.
Biologie : Investigated pour son rôle dans la modulation des réponses au stress et ses effets thérapeutiques potentiels sur les troubles liés au stress.
Médecine : Exploré comme un agent thérapeutique potentiel pour des affections telles que la dépression et l'anxiété, en raison de sa capacité à inhiber les récepteurs CRF1.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
SN 003 exerce ses effets en se liant au récepteur 1 du facteur de libération de la corticotropine (CRF1), inhibant ainsi l'activité du récepteur. Cette inhibition empêche la libération de l'hormone adrénocorticotrope (ACTH), qui est impliquée dans la réponse au stress de l'organisme. En modulant cette voie, SN 003 peut réduire les comportements et les réponses physiologiques liés au stress .
Composés similaires :
SN 003 : Antagoniste réversible de CRF1 à forte sélectivité.
Antalarmin : Un autre antagoniste de CRF1 avec des propriétés similaires mais une structure chimique différente.
CP-154,526 : Un antagoniste de CRF1 bien connu utilisé dans diverses études de recherche
Unicité : SN 003 est unique en raison de sa forte sélectivité pour CRF1 par rapport aux autres récepteurs, ce qui en fait un outil précieux dans la recherche axée sur les voies liées au stress. Sa liaison réversible et son inhibition spécifique de CRF1 le distinguent des autres composés de sa classe .
Comparaison Avec Des Composés Similaires
SN 003: Reversible antagonist of CRF1 with high selectivity.
Antalarmin: Another CRF1 antagonist with similar properties but different chemical structure.
CP-154,526: A well-known CRF1 antagonist used in various research studies
Uniqueness: SN 003 is unique due to its high selectivity for CRF1 over other receptors, making it a valuable tool in research focused on stress-related pathways. Its reversible binding and specific inhibition of CRF1 distinguish it from other compounds in its class .
Propriétés
IUPAC Name |
1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMBHAQCHCEGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



